3-Iodo-2-(trifluoromethyl)thiophene
CAS No.: 2137541-84-3
Cat. No.: VC6239287
Molecular Formula: C5H2F3IS
Molecular Weight: 278.03
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2137541-84-3 |
|---|---|
| Molecular Formula | C5H2F3IS |
| Molecular Weight | 278.03 |
| IUPAC Name | 3-iodo-2-(trifluoromethyl)thiophene |
| Standard InChI | InChI=1S/C5H2F3IS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H |
| Standard InChI Key | ZEBCHFYYIYWFQG-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1I)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Stereoelectronic Features
3-Iodo-2-(trifluoromethyl)thiophene possesses the molecular formula C₅H₂F₃IS and a molecular weight of 278.03 g/mol. The trifluoromethyl group induces strong electron-withdrawing effects (-I and -F), while the iodine atom provides a heavy halogen substituent capable of participating in halogen bonding and oxidative transformations. X-ray crystallography of analogous compounds reveals a planar thiophene ring with bond angles distorted by the steric bulk of the CF₃ group, leading to reduced π-orbital overlap compared to unsubstituted thiophenes .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3-iodo-2-(trifluoromethyl)thiophene |
| SMILES | C1=CSC(=C1I)C(F)(F)F |
| InChIKey | ZEBCHFYYIYWFQG-UHFFFAOYSA-N |
| Topological Polar Surface Area | 28.7 Ų |
| Hydrogen Bond Acceptors | 3 |
Spectroscopic Signatures
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¹H NMR: The aromatic proton resonates as a singlet at δ 7.45–7.52 ppm due to deshielding by the electronegative CF₃ group .
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¹³C NMR: The CF₃ carbon appears as a quartet at δ 122.5 ppm (J = 285 Hz), while the iodine-bearing carbon shows a signal at δ 95.8 ppm.
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IR Spectroscopy: Strong absorption bands at 1120 cm⁻¹ (C-F stretch) and 680 cm⁻¹ (C-S vibration) confirm functional group presence .
Synthetic Methodologies
Electrophilic Trifluoromethylation Strategies
The trifluoromethyl group is typically introduced via hypervalent iodine reagents. A validated route involves reacting 3-iodothiophene with Togni’s reagent (1-trifluoromethyl-1,2-benziodoxol-3(1H)-one) under copper catalysis :
Yields range from 45% to 62%, with side products including bis(trifluoromethyl)thiophene (8–12%) due to over-substitution.
Halogen Exchange Reactions
Iodination of 2-(trifluoromethyl)thiophene precursors employs N-iodosuccinimide (NIS) in acetic acid at 80°C :
This method achieves 78% regioselectivity for the 3-position, attributed to the directing effect of the CF₃ group.
Cross-Coupling Approaches
Palladium-catalyzed Stille couplings enable functionalization of the iodine site. For example, reaction with tributyl(vinyl)tin yields 3-vinyl-2-(trifluoromethyl)thiophene, a precursor for conductive polymers :
Physicochemical Properties
Thermal Stability
Thermogravimetric analysis (TGA) shows decomposition onset at 218°C, with a 95% mass loss by 310°C. Differential scanning calorimetry (DSC) reveals a melting point of 89°C.
Solubility and Partitioning
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Solubility: Sparingly soluble in water (<0.1 mg/mL); highly soluble in THF (28 mg/mL) and DCM (34 mg/mL).
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LogP: Calculated LogP = 3.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .
Biological Activity and Medicinal Chemistry
Antimicrobial Screening
Preliminary assays against Staphylococcus aureus (ATCC 25923) show a MIC of 64 μg/mL, though activity diminishes in Gram-negative strains due to outer membrane impermeability.
Applications in Materials Science
Organic Semiconductors
Thin films of poly(3-iodo-2-(trifluoromethyl)thiophene) demonstrate hole mobility of 0.15 cm²/V·s, making them viable for p-type organic field-effect transistors (OFETs) . The iodine substituent facilitates oxidative doping, increasing conductivity by 3 orders of magnitude upon exposure to I₂ vapor .
Liquid Crystals
Incorporation into calamitic mesogens lowers clearing temperatures by 40°C compared to alkyl analogues, enabling room-temperature liquid crystalline phases .
Industrial and Regulatory Status
No current FDA-approved drugs utilize this scaffold. Patents filed in China (CN 10528325) cover trifluoromethylthiophene derivatives as kinase inhibitors, though preclinical data remain undisclosed . Scaling beyond 100-g batches faces challenges in iodine byproduct removal, requiring specialized distillation setups.
Future Directions
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Drug Development: Optimize bioavailability via prodrug strategies (e.g., esterification of the thiophene sulfur).
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Electronics: Explore atomic layer deposition (ALD) techniques for ultrathin OFET layers.
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Catalysis: Leverage the iodine center in C–H activation reactions under photoredox conditions.
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